(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and an aniline moiety attached to the phenylprop-2-en-1-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(4-chlorophenyl)iminomethyl]-5-methoxyphenol
- (E)-2-[(2-chlorophenyl)iminomethyl]-5-methoxyphenol
- 2-Hydroxy-6-[(1-napthylamino)methylene]cyclohexa-2,4-dien-1-one
Uniqueness
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-7-15(19)13(10-12)17-9-8-14(18)11-4-2-1-3-5-11/h1-10,17,19H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLZRUMMNMJLW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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